molecular formula C10H18O2 B3279660 3-Hexenoic acid, butyl ester, (Z)- CAS No. 69668-84-4

3-Hexenoic acid, butyl ester, (Z)-

Cat. No.: B3279660
CAS No.: 69668-84-4
M. Wt: 170.25 g/mol
InChI Key: XZKZOAYDHBSAQW-ALCCZGGFSA-N
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Description

3-Hexenoic acid, butyl ester, (Z)-, also known as butyl (Z)-3-hexenoate, is an organic compound with the molecular formula C10H18O2. It is a type of ester formed from 3-hexenoic acid and butanol. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .

Scientific Research Applications

3-Hexenoic acid, butyl ester, (Z)- has several applications in scientific research:

Future Directions

The future directions for “3-Hexenoic acid, butyl ester, (Z)-” could involve further exploration of its properties and potential applications. As it has a fruity aroma , it might have potential uses in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexenoic acid, butyl ester, (Z)- can be achieved through the esterification of 3-hexenoic acid with butanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 3-Hexenoic acid, butyl ester, (Z)- can be scaled up by employing continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Hexenoic acid, butyl ester, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hexenoic acid, butyl ester, (Z)- primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester bond can undergo hydrolysis in biological systems, releasing 3-hexenoic acid and butanol, which may further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexenoic acid, butyl ester, (Z)- is unique due to its (Z)-configuration, which imparts specific stereochemical properties and influences its reactivity and interaction with biological systems. This configuration also contributes to its distinct fruity odor, making it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

butyl (Z)-hex-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZOAYDHBSAQW-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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